molecular formula C17H17ClN2O4 B5804410 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

Cat. No. B5804410
M. Wt: 348.8 g/mol
InChI Key: MNIKPFIRRCRPLA-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide, also known as A-769662, is a small molecule activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a key regulator of cellular metabolism and energy homeostasis, making A-769662 a promising candidate for the treatment of metabolic disorders such as diabetes and obesity.

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that promote phosphorylation of the α-subunit and subsequent activation of downstream metabolic pathways. AMPK activation by 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide leads to increased glucose uptake and fatty acid oxidation, as well as inhibition of gluconeogenesis and lipogenesis.
Biochemical and Physiological Effects:
In addition to its metabolic effects, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been shown to have anti-inflammatory and neuroprotective effects in animal models. It has also been shown to improve cognitive function and reduce anxiety-like behavior in mice.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, its solubility and stability can be a limitation in certain experimental settings, and its effects on other signaling pathways and cellular processes must be carefully considered.

Future Directions

Future research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide could focus on its potential therapeutic applications in metabolic disorders and cancer, as well as its effects on inflammation and neuroprotection. Further studies could also investigate the molecular mechanisms underlying its effects on cognitive function and behavior. Additionally, the development of more potent and selective AMPK activators could lead to improved therapeutic options for these conditions.

Synthesis Methods

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide can be synthesized using a multistep process involving the reaction of 4-chloro-3,5-dimethylphenol with 2-methyl-3-nitrobenzoyl chloride, followed by the addition of acetic anhydride and triethylamine. The resulting intermediate is then coupled with 2-aminoacetophenone to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to activate AMPK in vitro and in vivo, leading to improved glucose uptake and insulin sensitivity in animal models of type 2 diabetes and obesity. 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide has also been investigated for its potential anti-cancer effects, as AMPK activation has been shown to inhibit tumor growth and promote apoptosis in cancer cells.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-10-7-13(8-11(2)17(10)18)24-9-16(21)19-14-5-4-6-15(12(14)3)20(22)23/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKPFIRRCRPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methyl-3-nitrophenyl)acetamide

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